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molecular formula C9H12FN B8322837 (4-ethyl-2-fluorophenyl)methanamine

(4-ethyl-2-fluorophenyl)methanamine

Cat. No. B8322837
M. Wt: 153.20 g/mol
InChI Key: RUPHKHAXDPMNRW-UHFFFAOYSA-N
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Patent
US08013001B2

Procedure details

Methyl cyanoacetate (1.16 mL, 13 mmol) and 4-ethyl-2-fluoro-benzylamine (1.15 g, 7.5 mmol) were combined in ethanol (20 mL). 4-(N,N-dimethylamino)pyridine (catalytic) was added and the reaction was heated in a 60° C. oil bath. After 16 hours heating, the reaction was concentrated under reduced pressure to afford crude product which was purified by flash chromatography eluting with a gradient from hexane to 60% ethyl acetate/hexane to afford 2-cyano-N-(4-ethyl-2-fluoro-benzyl)-acetamide (652 mg, 40% yield). 1H-NMR (400 MHz, CDCl3): δ 7.26-7.20 (1H, m), 6.98-6.90 (2H, m), 6.39 (1h, br s), 4.49 (2H, d, J=5.8 Hz), 3.38 (2H, s), 2.64 (2H, q, J=7.6 Hz), 1.23 (3H, t, J=7.6 Hz).
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]C)=O)#[N:2].[CH2:8]([C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH2:15])=[C:12]([F:18])[CH:11]=1)[CH3:9]>C(O)C.CN(C1C=CN=CC=1)C>[C:1]([CH2:3][C:4]([NH:15][CH2:14][C:13]1[CH:16]=[CH:17][C:10]([CH2:8][CH3:9])=[CH:11][C:12]=1[F:18])=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
1.16 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C)C1=CC(=C(CN)C=C1)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 16 hours heating
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient from hexane to 60% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCC1=C(C=C(C=C1)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 652 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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